molecular formula C5H7N3O2 B133756 5-Methylisoxazole-3-carbohydrazide CAS No. 62438-03-3

5-Methylisoxazole-3-carbohydrazide

Cat. No. B133756
CAS RN: 62438-03-3
M. Wt: 141.13 g/mol
InChI Key: MKVLYUIHTXXSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-3-carbohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its role as a key subunit in several β-lactamase-resistant antibiotics. The compound has been synthesized and characterized in different forms, and its derivatives have been evaluated for various biological activities, including immunological and cytostatic properties .

Synthesis Analysis

The synthesis of 5-Methylisoxazole-3-carbohydrazide derivatives has been achieved through various methods. One approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide, which proceeds at room temperature and yields a range of 5-methyl-3-arylisoxazoles . Another method includes the condensation of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with carbonyl compounds to prepare a series of 4-imino derivatives . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, demonstrating the versatility of the compound in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Methylisoxazole-3-carbohydrazide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the X-ray structure, vibrational spectroscopy, and density functional theory (DFT) calculations have been employed to characterize the derivatives and understand their electronic structures . These studies provide insights into the stability and reactivity of the compounds, which are crucial for their potential biological applications.

Chemical Reactions Analysis

The reactivity of 5-Methylisoxazole-3-carbohydrazide derivatives has been explored in the context of their potential biological activities. For example, the immunological activity of these compounds has been investigated through in vitro and in vivo assays, and their interactions with biological targets have been studied using molecular docking techniques . These analyses help to elucidate the mechanisms by which these compounds exert their effects and their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methylisoxazole-3-carbohydrazide derivatives have been assessed through various experimental and computational methods. Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted to determine the properties of these compounds, such as solubility, stability, and reactivity . Additionally, the effects of these compounds on carbohydrate and fat metabolism have been studied, revealing their influence on glucose oxidation and free fatty acid release .

Scientific Research Applications

Immunological Activity

5-Methylisoxazole-3-carbohydrazide derivatives have been studied for their immunosuppressive properties. For example, a series of N′-substituted derivatives demonstrated varying degrees of inhibition on the proliferation of human peripheral blood mononuclear cells. One derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, showed strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting its potential as an immunosuppressive agent (Mączyński et al., 2018).

Antibacterial Activities

Several studies have synthesized derivatives of 5-Methylisoxazole-3-carbohydrazide with antibacterial properties. For instance, a series of 5-(5-methylisoxazol-3-yl)-1,3,4-thiadiazoies, 1,2,4-triazoles, and 1,3,4-oxodiazoles demonstrated significant antibacterial activities, suggesting their potential use in the development of new antibacterial agents (Hui et al., 1999).

Metabolic Effects

Research into the metabolic effects of 5-Methylisoxazole derivatives has been conducted. For instance, one study found that 5-Carboxy-3-Methylisoxazole influenced carbohydrate and fat metabolism, showing similarities to the effects exhibited by insulin (Dulin & Gerritsen, 1966).

Larvicidal Activity

The larvicidal activity of novel hydrazones of 5-methylisoxazoles has been explored, with certain compounds showing promising activity against Anopheles arabiensis, a malaria vector. This highlights the potential of these compounds in controlling malaria transmission (P et al., 2021).

Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activity. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Shingare et al., 2018).

Immune Response Modulation

Isoxazole derivatives, including 5-Methylisoxazole-3-carbohydrazide, have been studied for their effects on immune response. They have shown regulatory activity in proliferation tests, influencing cytokine production and signaling proteins expression, suggesting potential applications in immune modulation (Drynda et al., 2017).

Biodegradation and Environmental Impact

The degradation of sulfamethoxazole, a medicine commonly detected in the environment, has been studied in bacteria with 5-methylisoxazole derivatives as intermediates. This research is crucial for understanding the bioremediation potential of these compounds in contaminated sites (Mulla et al., 2018).

Safety And Hazards

5-Methylisoxazole-3-carbohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by ensuring adequate ventilation .

properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLYUIHTXXSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316753
Record name 5-methylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoxazole-3-carbohydrazide

CAS RN

62438-03-3
Record name 5-Methyl-3-isoxazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62438-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 306459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62438-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-methylisoxazole-3-carboxylate (3.0 g, 19 mmol) in methanol (30 ml) at 0° C. under nitrogen was added hydrazine hydrate (3.04 g, 95 mmol) over 0.3 h. The reaction was stirred at 0° C. for 0.25 h and at RT for 1 h. The white precipitate was filtered off and washed with methanol to give the title-compound (0.78 g, 29%) as a white solid, 1H NMR (250 MHz, CDCl3) δ 2.41 (3H, d, J=0.8 Hz, CH3), 4.07 (2H, br s, NH2), 6.44 (1H, q, J=0.8 Hz, Ar—H), 7.99 (1H, br s, N—H); MS (ES+) m/e 142 [MH]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

As described for example 112a, 5-methyl-isoxazole-3-carboxylic acid methyl ester in butanol was reacted with hydrazine hydrate (2 equivalents) at 100° C. for 2 h. Evaporation of all volatiles and chromatography (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1) afforded the title compound as a white solid (yield: 64%). 1H-NMR (300 MHz, DMSO): δ=2.44 (d, J=1 Hz, 3H), 4.57 (s, 2H), 6.52 (d, J=1 Hz, 1H), 9.94 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 3
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-Methylisoxazole-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
5-Methylisoxazole-3-carbohydrazide

Citations

For This Compound
7
Citations
S Chao, Y Wang - Journal of Chemistry, 2013 - hindawi.com
… 5-Methylisoxazole-3-carbohydrazide, which is required as a starting material, was prepared … via the reaction of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates and then …
Number of citations: 1 www.hindawi.com
DG Sun, XP Hui, PF Xu, ZY Zhang… - Journal of the Chinese …, 2007 - Wiley Online Library
… 10a As shown in Scheme I, 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols (1a-1o) were prepared by the reaction of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates …
Number of citations: 9 onlinelibrary.wiley.com
Y Kawase, T Yamagishi, J Kato, T Kutsuma… - …, 2014 - thieme-connect.com
… N′-Benzyl-5-methylisoxazole-3-carbohydrazide (3, Isocarboxazid)[4] To a stirred solution of 5-methylisoxazole-3-carbohydrazide (15; 265 mg, 1.88 mmol) in MeOH (3 mL) was added …
Number of citations: 22 www.thieme-connect.com
N Ganesh, M Singh, VM Chandrashekar… - Anti-Infective …, 2021 - ingentaconnect.com
… The compounds, ethyl 5-methylisoxazole-3-carboxylate (3) and 5-methylisoxazole-3-carbohydrazide (4) were conventionally synthesized from 5-methylisoxazole-3carboxylic acid (2) …
Number of citations: 6 www.ingentaconnect.com
MW Halloran, C Hudecek… - Organic Process Research …, 2023 - ACS Publications
A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process in yields ranging from 65 to 91% is described. Using short residence …
Number of citations: 0 pubs.acs.org
T Chandrasekhar, LV Kumar, AB Reddy… - J. Chem. Pharm …, 2012 - researchgate.net
Amide coupling of 1H-Indazole-3-carboxylic acid hydrazide with substituted aryl acids affords thirteen novel Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. The acid …
Number of citations: 12 www.researchgate.net
D Miffek - 2023 - dspace.cuni.cz
… isoniazid (a compound mainly used to treat tuberculosis) or its derivative iproniazid, phenelzine (a drug used in the US for depression therapy), and 5-methylisoxazole-3carbohydrazide …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.